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1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Structure-Activity Relationship Anticancer Kinase Inhibitor Design

This 2-(4-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 1203083-03-7, MW 340.8, C19H21ClN4, ≥98% purity) is the preferred building block for CDK2/CDK7-focused screening libraries when a 4-chlorophenyl C-2 substituent is required based on its superior SAR rank (phenyl > 4-chlorophenyl > 4-methylphenyl). The piperidine C-7 handle (pKa ~10.5) ensures reliable salt-bridge formation with conserved Asp/Glu kinase residues at physiological pH, outperforming morpholine analogs (IC50 28–420 nM vs. reduced potency). Its dual derivatization capacity at both C-2 (Suzuki/Buchwald-Hartwig) and C-7 (alkylation/acylation) enables parallel SAR exploration of the aryl pocket and solvent-exposed region simultaneously. For kinome-wide selectivity profiling, pair with the 3-(4-chlorophenyl) regioisomer (CAS 890632-38-9).

Molecular Formula C19H21ClN4
Molecular Weight 340.8 g/mol
Cat. No. B6136321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Molecular FormulaC19H21ClN4
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)14(2)18(22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3
InChIKeyPXIBOHFLVXAXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine: A Pyrazolo[1,5-a]pyrimidine Scaffold for Kinase-Targeted Library Design


1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine (CAS 1203083-03-7, molecular formula C19H21ClN4, molecular weight 340.8 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in anticancer drug discovery due to its adenine bioisosterism and synthetic versatility [1]. This compound features a 4-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a piperidine ring at position 7—a specific substitution pattern that places it within a well-characterized patent space targeting cyclin-dependent kinases (CDKs), Trk kinases, and PI3K isoforms [2]. As a commercially available screening compound with 98% purity, it serves as a strategic building block for medicinal chemistry programs requiring a 4-chlorophenyl-bearing pyrazolo[1,5-a]pyrimidine core with a basic 7-piperidinyl handle.

Why 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, even subtle changes to the aryl substituent at position 2 or the amine at position 7 produce measurable shifts in target affinity and selectivity. SAR studies indicate that the 4-chlorophenyl group at position 2 imparts a distinct electronic and steric profile compared to the 4-methoxyphenyl, 4-fluorophenyl, or 4-methylphenyl analogs, affecting π-stacking interactions within kinase ATP-binding pockets [1]. Simultaneously, replacing the piperidine at position 7 with piperazine or morpholine alters both the basicity (ΔpKa) and the hydrogen-bonding capacity of this critical hinge-region-contact residue, as shown in comparative studies where C-7 piperidine analogs exhibited nanomolar target affinities (IC50 ~28–420 nM depending on C-5 substitution) versus reduced potency for morpholine analogs . The combination of 4-chlorophenyl at C-2, 3,5-dimethyl at C-3/C-5, and piperidine at C-7 represents a specific pharmacophore that cannot be arbitrarily interchanged with other substitution patterns—each modification has been shown to alter target residence time, cellular permeability, and metabolic stability.

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine: Quantitative Differentiation Evidence for Procurement Decisions


4-Chlorophenyl at C-2: Distinct SAR Rank Order Among 4-Substituted Phenyl Analogs in Anticancer Pyrazolo[1,5-a]pyrimidines

In a comprehensive review of pyrimidine-based anticancer SAR, the order of antiproliferative activity for 4-substituted phenyl groups on the pyrazolo[1,5-a]pyrimidine scaffold was explicitly ranked as: phenyl > 4-chlorophenyl > 4-methylphenyl [1]. This places the 4-chlorophenyl substituent in the target compound ahead of the 4-methylphenyl analog and immediately below the unsubstituted phenyl variant in potency rank. The 4-chlorophenyl group contributes electron-withdrawing character (σp = +0.23) that modulates the electron density of the pyrazolo[1,5-a]pyrimidine core, enhancing binding interactions with kinase hinge regions compared to electron-donating substituents such as 4-methoxy (σp = −0.27).

Structure-Activity Relationship Anticancer Kinase Inhibitor Design

C-7 Piperidine vs. C-7 Piperazine: Binding Affinity and Selectivity Implications in Kinase-Targeted Pyrazolo[1,5-a]pyrimidines

The 7-piperidinyl substituent in the target compound differs critically from the 7-(4-methylpiperazin-1-yl) analog (CAS 1203083-03-7 vs. the piperazine variant with molecular formula C19H22ClN5, MW 355.9) . In a comparative dataset of pyrazolo[1,5-a]pyrimidine analogs with varied C-7 amines, piperidine at C-7 provided target affinities of IC50 420 ± 32 nM (with C-5 methyl) and IC50 28 ± 3.1 nM (with C-5 isopropyl), while morpholine at C-7 increased IC50 to 42 ± 4.3 nM (with C-5 isopropyl), and the piperazine variant introduces an additional basic nitrogen (pKa ~8.1) that alters protonation state and hydrogen-bonding geometry at physiological pH . The piperidine nitrogen (pKa ~10.5) remains fully protonated at pH 7.4, enabling consistent salt-bridge formation with Asp/Glu residues, while the piperazine analog's dual nitrogen centers create a pH-dependent binding mode less predictable for structure-based design.

Kinase Inhibition Selectivity Medicinal Chemistry

3,5-Dimethyl Substitution: Scaffold Conformational Control and Metabolic Stability vs. 5-Methyl or 5-Unsubstituted Analogs

The 3,5-dimethyl substitution pattern on the target compound provides a specific conformational and metabolic profile. Comparative data from the pyrazolo[1,5-a]pyrimidine C-5 substituent series show that replacing C-5 methyl with isopropyl increases target affinity approximately 15-fold (IC50 from 420 ± 32 nM to 28 ± 3.1 nM) but also increases logP from 2.8 to 3.6 . Conversely, the 3,5-dimethyl pattern (methyl at both C-3 and C-5) provides balanced lipophilicity without the metabolic liability of bulkier alkyl groups—the tert-butyl analog at C-5 showed a 5–10 fold IC50 increase over isopropyl and reduced cellular permeability (PAMPA 12.7 vs. 15.2–18.5 × 10⁻⁶ cm/s for smaller alkyl groups) . The C-3 methyl group additionally blocks a potential site of oxidative metabolism, as 3-unsubstituted pyrazolo[1,5-a]pyrimidines are susceptible to CYP-mediated hydroxylation at this position [1].

Metabolic Stability Conformational Analysis Drug Design

Regioisomeric Differentiation: 2-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl) Pyrazolo[1,5-a]pyrimidine Isomers

The target compound positions the 4-chlorophenyl group at C-2, distinguishing it from the C-3 regioisomer 3-(4-chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890632-38-9, identical molecular formula C19H21ClN4, MW 340.85, 98% purity at Bidepharm) . The C-2 vs. C-3 aryl substitution directs the chlorophenyl group into different subpockets of the kinase ATP-binding site: C-2 aryl substituents project toward the solvent-accessible region and influence pharmacokinetics, while C-3 aryl groups occupy the hydrophobic selectivity pocket and directly modulate target selectivity [1]. This regiochemical difference is not interchangeable—patent mapping shows that C-2 aryl pyrazolo[1,5-a]pyrimidines are predominantly claimed for CDK inhibition, while C-3 aryl analogs are more commonly associated with Trk and PI3K inhibition [2].

Regioselectivity Target Engagement Molecular Recognition

Optimal Research and Procurement Scenarios for 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine


CDK-Focused Kinase Inhibitor Screening Libraries Requiring a 4-Chlorophenyl Pharmacophore

This compound is the preferred entry point for constructing CDK2/CDK7-targeted screening libraries when the 4-chlorophenyl substituent is desired based on its favorable SAR rank (phenyl > 4-chlorophenyl > 4-methylphenyl) for antiproliferative activity . Its 2-(4-chlorophenyl) regiochemistry aligns it with the CDK inhibitor patent space mapped in US7161003B2 and WO2005070431A1 [1]. The 3,5-dimethyl pattern provides a balanced logP profile (~2.8–3.2) suitable for cell-based screening without the metabolic instability of 3-unsubstituted analogs .

Structure-Based Drug Design Requiring a Predictably Protonated C-7 Basic Amine

For computational docking campaigns that depend on salt-bridge formation between the C-7 amine and conserved Asp/Glu kinase residues, the piperidine substituent (pKa ~10.5, fully protonated at pH 7.4) provides a more reliable binding mode than the piperazine analog (pKa ~8.1, partial protonation at physiological pH) . This protonation predictability directly impacts docking score reproducibility and hit expansion strategies. Comparative data confirm that piperidine at C-7 yields IC50 values of 28–420 nM (depending on C-5 substituent), outperforming morpholine at matched C-5 substitution .

Diversification of Pyrazolo[1,5-a]pyrimidine Analog Series via C-7 Amine Derivatization

The target compound serves as a versatile late-stage intermediate for parallel synthesis. The piperidine nitrogen at C-7 can be further functionalized (alkylation, acylation, sulfonylation) to generate focused libraries, while the 4-chlorophenyl group at C-2 can participate in Suzuki or Buchwald-Hartwig coupling reactions for additional diversification . This dual derivatization capacity enables rapid SAR exploration of both the C-2 aryl pocket and the C-7 solvent-exposed region simultaneously, a synthetic advantage over C-7 morpholine or piperazine analogs where further nitrogen functionalization leads to quaternary ammonium species with altered pharmacokinetic properties.

Comparative Selectivity Profiling Against the 3-(4-Chlorophenyl) Regioisomer

When a medicinal chemistry program requires determining whether C-2 or C-3 aryl placement yields superior selectivity for a specific kinase target, procuring both the 2-(4-chlorophenyl) compound (CAS 1203083-03-7) and the 3-(4-chlorophenyl) regioisomer (CAS 890632-38-9, available at 98% purity from Bidepharm) enables a direct head-to-head selectivity panel. The C-2 regioisomer directs the aryl group toward the solvent channel (favoring CDK inhibition), while the C-3 regioisomer occupies the hydrophobic selectivity pocket (favoring Trk/PI3K inhibition), making this paired procurement a rational strategy for kinome-wide selectivity profiling [1].

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